molecular formula C27H24N4O5 B14998367 ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B14998367
M. Wt: 484.5 g/mol
InChI Key: FHUFNKUPYJXKQD-UHFFFAOYSA-N
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Description

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. Its molecular formula is C27H28N4O5, and it has a molecular weight of 488.5 g/mol . This compound belongs to a class of benzo-fused heterocycles that have garnered interest for their pharmacological properties.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Anti-inflammatory Effects : Compounds similar to ethyl 6-(1-benzofuran-2-carbonylimino) have shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of benzofuran derivatives in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer models. The IC50 values ranged from 10 to 30 µM across different cell lines .
  • In Vivo Studies : In animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. Histopathological examinations revealed decreased mitotic activity and increased apoptosis in treated tumors .
  • Mechanistic Studies : Further research elucidated that the compound acts by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits growth
Anti-inflammatoryModulates cytokine production; reduces inflammation
Mechanistic InsightUpregulates pro-apoptotic factors

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H24N4O5/c1-3-5-13-31-23-18(26(33)30-14-9-8-12-22(30)28-23)16-19(27(34)35-4-2)24(31)29-25(32)21-15-17-10-6-7-11-20(17)36-21/h6-12,14-16H,3-5,13H2,1-2H3

InChI Key

FHUFNKUPYJXKQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC4=CC=CC=C4O3)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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